molecular formula C15H16N4O2S2 B11357503 N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11357503
M. Wt: 348.4 g/mol
InChI Key: BFTJFBNRWBCOKV-UHFFFAOYSA-N
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Description

N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a thiadiazole ring, and a prop-2-en-1-yl carbamoyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a carbon disulfide derivative.

    Attachment of the Prop-2-en-1-yl Carbamoyl Group: The prop-2-en-1-yl carbamoyl group can be attached through a nucleophilic substitution reaction involving an appropriate carbamoyl chloride and the benzothiophene-thiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and appropriate solvents such as dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential pharmacological properties can be explored for the development of new drugs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide

Uniqueness

N-{3-[(PROP-2-EN-1-YL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2S2/c1-2-7-16-14(21)12-9-5-3-4-6-11(9)23-15(12)17-13(20)10-8-22-19-18-10/h2,8H,1,3-7H2,(H,16,21)(H,17,20)

InChI Key

BFTJFBNRWBCOKV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

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